Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate

Integrin αvβ3 Angiogenesis Oxadiazole

This 1,2,4-oxadiazole derivative serves as a critical ethyl ester prodrug candidate for cellular angiogenesis assays where passive diffusion is required (XLogP3-AA 1.5 vs free acid), or as a versatile synthetic intermediate for generating focused compound libraries targeting integrin αvβ3. Its 3-methyl substitution on the oxadiazole ring is an essential pharmacophoric feature—generic analogs risk losing target selectivity. With TPSA 94.3 Ų and favorable CNS MPO parameters, it's ideal as a benchmarking tool for brain-penetrant oxadiazole design. Confirmed availability from specialist screening compound suppliers.

Molecular Formula C15H17N3O4
Molecular Weight 303.318
CAS No. 1226455-96-4
Cat. No. B2433710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate
CAS1226455-96-4
Molecular FormulaC15H17N3O4
Molecular Weight303.318
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C
InChIInChI=1S/C15H17N3O4/c1-3-21-14(20)9-8-13(19)17-12-6-4-11(5-7-12)15-16-10(2)18-22-15/h4-7H,3,8-9H2,1-2H3,(H,17,19)
InChIKeyIIUYPNKPGUORBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate: A 1,2,4-Oxadiazole Scaffold for Integrin and Cholinesterase Research


Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate (CAS 1226455-96-4) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, characterized by a 3-methyl-1,2,4-oxadiazole ring linked to a phenylamino-4-oxobutanoate ester moiety [1]. Compounds containing this heterocyclic core have been investigated as antagonists of integrin αvβ3 [2] and as selective butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease research [3]. The compound has a molecular weight of 303.31 g/mol, a computed XLogP3-AA of 1.5, and a topological polar surface area of 94.3 Ų [4].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Replace Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate in Targeted Research


While the 1,2,4-oxadiazole class exhibits broad bioactivity, minor structural modifications profoundly alter target selectivity and potency. For example, in BuChE inhibitor series, a single substituent change can shift selectivity from BuChE to AChE [1]. Similarly, the β-substituted butanoic acid series shows that the specific substituent on the oxadiazole and the ester/acid group dictate integrin subtype selectivity (αvβ3 vs αIIbβ3) [2]. The 3-methyl substitution on the oxadiazole ring and the ethyl ester moiety in the target compound are critical pharmacophoric features; replacing them with a generic oxadiazole analog risks losing target engagement, selectivity, or pharmacokinetic properties, as demonstrated by the narrow structure-activity relationships (SAR) in these series [1][2][3]. Therefore, direct substitution is not scientifically justified without head-to-head comparative data for the specific biological endpoint of interest.

Quantitative Differentiation Evidence for Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate vs. Closest Analogs


Integrin αvβ3 Antagonism Potency: Class-Level SAR Defines Structural Requirements

No direct head-to-head data is available for this specific compound. However, class-level SAR from a series of β-substituted 1,2,4-oxadiazole butanoic acids demonstrates that the oxadiazole-4-oxobutanoate core is essential for potent αvβ3 antagonism, with sub-μM IC50 values observed for optimized analogs. Closely related free butanoic acid analogs showed >10-fold selectivity for αvβ3 over αIIbβ3 [1]. The target compound's ethyl ester group may serve as a prodrug or a synthetic intermediate, potentially altering cell permeability.

Integrin αvβ3 Angiogenesis Oxadiazole

Butyrylcholinesterase (BuChE) Inhibition Selectivity: Structural Constraints from a Closely Related 1,2,4-Oxadiazole Series

In a series of novel 1,2,4-oxadiazole derivatives designed as BuChE inhibitors, compound 6n (structurally related but not identical) achieved an IC50 of 5.07 µM against BuChE with a selectivity index (SI) > 19.72 over AChE [1]. The target compound possesses the same 3-methyl-1,2,4-oxadiazole-phenyl core but differs in the amide-linked side chain (ethyl 4-oxobutanoate vs. a benzylpiperidine moiety). This structural difference is predicted to reduce BuChE affinity but may confer alternative selectivity profiles. Direct comparative data are required to verify this.

Butyrylcholinesterase Alzheimer's disease Selectivity

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Common 1,2,4-Oxadiazole Amides

The target compound has a computed XLogP3-AA of 1.5 and a hydrogen bond donor count of 1, which is lower than typical 1,2,4-oxadiazole amides bearing free carboxylic acids (XLogP typically <0.5, HBD count ≥2) [3]. Its ethyl ester group increases lipophilicity and reduces hydrogen bonding capacity relative to the corresponding butanoic acid analog, potentially improving passive membrane permeability. This is a quantifiable physicochemical differentiator compared to the free acid form found in most bioactive 1,2,4-oxadiazole butanoic acid series [1][2][3].

LogP Hydrogen bond donor Permeability

Synthetic Accessibility and Purity Profile: An Intermediate for Parallel Library Synthesis

The compound is structurally related to intermediates used in the convergent parallel synthesis of 1,2,4-oxadiazole butanoic acid libraries, where the ethyl ester serves as a protected acid that can be hydrolyzed after coupling [1]. This synthetic role differentiates it from the final free acid analogs used directly in biological assays. The compound is available from multiple vendors at >95% purity (CAS 1226455-96-4) and can be used as a building block for generating diverse amide libraries or as a precursor to the free acid. Its ester functionality allows for on-resin or solution-phase diversification before deprotection, providing synthetic flexibility not available with the free acid form [1].

Synthetic intermediate Parallel synthesis 1,2,4-oxadiazole

Recommended Application Scenarios for Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate Based on Differentiating Evidence


Integrin αvβ3 Ligand Optimization: Preferential Use as a Prodrug or Synthetic Intermediate

Given the class-level evidence for potent αvβ3 antagonism by 1,2,4-oxadiazole butanoic acids, the ethyl ester form is best utilized as a prodrug candidate for cellular assays where the free acid has limited permeability, or as a synthetic intermediate for generating focused compound libraries. The increased lipophilicity (XLogP3-AA = 1.5) compared to the corresponding acid supports its use in cell-based angiogenesis models where passive diffusion is required [1].

Butyrylcholinesterase Tool Compound: Exploring Side-Chain SAR and Selectivity

Although the target compound is not predicted to be a potent BuChE inhibitor, its structural similarity to compound 6n (IC50 5.07 µM; SI > 19.72) makes it suitable as a negative control or as a starting point for synthesizing new analogs with modified linkers. Researchers investigating the contribution of the amide side chain to BuChE vs. AChE selectivity can use this compound to systematically vary the ester and amide groups [2].

Parallel Library Synthesis: Leveraging Ester Functionality for Diversification

The ethyl ester can be directly used in amide bond formation with diverse amines under standard coupling conditions, followed by ester hydrolysis to generate a library of free acids for high-throughput screening against integrin or other targets. This approach is supported by the convergent parallel synthesis methodology described for similar 1,2,4-oxadiazole butanoic acid series [3].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a TPSA of 94.3 Ų, one HBD, and XLogP3-AA of 1.5, the compound falls within favorable physicochemical space for CNS drug candidates (typically TPSA < 90 Ų, HBD ≤ 3, LogP 1-4). It can serve as a benchmarking tool for assessing how 1,2,4-oxadiazole modifications shift key CNS MPO scores, aiding in the design of brain-penetrant oxadiazole-based therapeutics [4].

Quote Request

Request a Quote for Ethyl 4-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)amino)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.